molecular formula C8H7N3S B177090 5-Phenyl-1,3,4-thiadiazol-2-amine CAS No. 2002-03-1

5-Phenyl-1,3,4-thiadiazol-2-amine

Cat. No. B177090
CAS RN: 2002-03-1
M. Wt: 177.23 g/mol
InChI Key: UHZHEOAEJRHUBW-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative that is useful in medicinal chemistry . It has been synthesized by a single-step reaction .


Synthesis Analysis

The compound has been synthesized by a single-step reaction . A series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazol-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds such as 8-hydroxyquinoline, 2,6-diaminopyridine, 2-naphthol, N,N-dimethyl aniline, resorcinol, and 4,6-dihydroxypyrimidine .


Molecular Structure Analysis

The crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole was studied by the X-ray diffraction method .


Chemical Reactions Analysis

A series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazol-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds . 2-Amino-5-phenyl-1,3,4-thiadiazole on condensation with benzaldehyde (SPT), 4-nitrobenzaldehyde (SNT), 4-methoxybenzaldehyde (SMT), 2-hydroxybenzaldehyde (SSTH) or 2-hydroxyacetophenone affords Schiff′s bases .


Physical And Chemical Properties Analysis

The molecular geometry and vibrational frequencies of 2-Amino-5-phenyl-1,3,4-thiadiazole have been evaluated using the Hartree-Fock and density functional method (B3LYP) .

Scientific Research Applications

Synthesis and Characterization

  • 5-Phenyl-1,3,4-thiadiazol-2-amine has been synthesized through a single-step reaction and used to create heterocyclic azo dyes. These dyes were characterized using UV-Vis, IR, 1H-NMR, 13C NMR, and elemental analysis, demonstrating its utility in dye synthesis and characterization (Kumar et al., 2013).
  • It has also been utilized in the synthesis and characterization of various other compounds, such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and its derivatives, with their structure analyzed using X-ray and spectral methods (Dani et al., 2013).

Anticancer and Antitubercular Applications

  • Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have been designed and tested for antitumor and antitubercular activities. Some compounds showed significant in vitro antitumor activities against breast cancer and normal human cell lines (Sekhar et al., 2019).

Antifungal Applications

  • A series of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for antifungal activity, with some demonstrating effectiveness comparable to the reference drug Flukanazole (Singh & Rana, 2011).

DNA Interactions

  • The DNA binding affinity of 5-(4-Substituted phenyl)-1, 3, 4-thiadiazole-2-amines was studied, showing variations in binding affinity and indicating their potential in DNA interaction studies (Shivakumara & Krishna, 2020).

Structural Analysis

  • The crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine was determined, revealing insights into its molecular structure and interactions (Chumakov et al., 2011).

Anticonvulsant Activity

  • Novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized and their anticonvulsant activity was tested, with some compounds showing promising results (Foroumadi et al., 2007).

Antimicrobial and Molecular Docking Studies

  • Novel 2-(substituted phenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized, showing potential as antimicrobial and antidiabetic drugs following molecular docking studies (Zahmatkesh et al., 2022).

Safety And Hazards

The compound has hazard statements H315 - H319 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

There is a focus on the synthesis and screening for antimicrobial and antioxidant activities of 5-phenyl-1,3,4-thiadiazol-2-amine containing azo group in their structure . The increasing usage of these dyes in the electronic industry, such as colorimetric sensors, nonlinear optical (NLO) devices, and liquid crystalline displays (LCDs) used as potential sensitizers for photodynamic therapy (PDT) has attracted much attention .

properties

IUPAC Name

5-phenyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZHEOAEJRHUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277076
Record name 5-Phenyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,3,4-thiadiazol-2-amine

CAS RN

2002-03-1
Record name 2002-03-1
Source DTP/NCI
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Record name 5-Phenyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
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Record name 5-phenyl-1,3,4-thiadiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
CT Keerthi Kumar, J Keshavayya, TN Rajesh… - Organic Chemistry …, 2013 - hindawi.com
5-Phenyl-1,3,4-thiadiazole-2-amine has been synthesized by single step reaction. A series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-…
Number of citations: 48 www.hindawi.com
M Bhosale, A Yadav, C Magdum… - Int J Sci Res Sci & …, 2020 - academia.edu
A series of new N-(substituted)-5-phenyl-1, 3, 4-thiadiazol-2-amine derivatives were synthesized under microwave irradiation and evaluated for their antiinflammatory activity and in-…
Number of citations: 30 www.academia.edu
N Shivakumara, PM Krishna - Journal of Molecular Structure, 2020 - Elsevier
Five 5-(4-Substituted phenyl)-1, 3, 4-thiadiazole-2-amines have been prepared and structure of the compounds confirmed by spectroscopy studies. On the basis of spectroscopic studies…
Number of citations: 10 www.sciencedirect.com
YI Slyvka, EA Goreshnik, BR Ardan, G Veryasov… - Journal of Molecular …, 2015 - Elsevier
By means of alternating current electrochemical technique a new tetranuclear crystalline copper(I) complex [Cu I 4 (L − ) 4 ] (L − – allyl(5-phenyl-1,3,4-thiadiazol-2-yl)azanide ion) has …
Number of citations: 11 www.sciencedirect.com
SK Mohanty, NY Subbaiah, MV Madhavi… - Journal of …, 2022 - pnrjournal.com
Background: In current era the wing of innovative therapeutic molecules ie hybrid molecules synthesis, which comprises of linking two or more therapeutically verified molecules has …
Number of citations: 5 www.pnrjournal.com
K Ahirwar, SK Jain, B Tamrakar - Journal of Applied Pharmaceutical …, 2014 - japtronline.com
Cancer is thought to be caused by the interaction between genetic susceptibility and environmental toxins. Based on the DNA changes in cells, proliferating cycle of tumor cells can be …
Number of citations: 5 www.japtronline.com
SD Bhinge, V Chature, LV Sonawane - Pharmaceutical Chemistry Journal, 2015 - Springer
The present manuscript describes synthesis of some new 1,3,4-thiadiazole derivatives and evaluation of their antimicrobial, antifungal and anthelmintic activity quantitatively and …
Number of citations: 20 link.springer.com
G Smith, DE Lynch - Acta Crystallographica Section C: Crystal …, 2013 - scripts.iucr.org
The crystal structures of the anhydrous products from the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid, viz. the 1:1 adduct …
Number of citations: 10 scripts.iucr.org
S Maddila, SB Jonnalagadda - Pharmaceutical Chemistry Journal, 2013 - Springer
A new series of 1,3,4-thiadiazole derivatives containing oxadiazole (3a – 3e), thiadiazole (4a – 4e), and triazole (5a – 5e) moieties have been prepared using 2-(5-phenyl-1,3,4-…
Number of citations: 11 link.springer.com
NH Nam, TL Huong, DTM Dung, PTP Dung… - Journal of enzyme …, 2014 - Taylor & Francis
Since the first histone deacetylase (HDAC) inhibitor (Zolinza®, widely known as suberoylanilide hydroxamic acid; SAHA) was approved by the Food and Drug Administration for the …
Number of citations: 37 www.tandfonline.com

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